2-(Benzyloxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
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Description
2-(Benzyloxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.438. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Oxadiazole Synthesis : A study by Patrick D. Parker and J. Pierce (2016) describes an oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles, mediated by DDQ. This method tolerates a range of alkyl, aryl, and heteroaryl substrates, offering an alternate approach for the synthesis of functionally diverse oxadiazoles through a rapid and straightforward procedure (Parker & Pierce, 2016).
Cyclopropyl Substituent Synthesis : Research conducted by N. Pokhodylo, V. Matiichuk, and N. D. Obushak (2010) explored reactions of methyl 3-cyclopropyl-3-oxopropanoate with various compounds to form heterocycles having a cyclopropyl substituent. This includes the synthesis of methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and other derivatives, highlighting the versatility of cyclopropyl-containing compounds in synthesizing heterocyclic structures (Pokhodylo, Matiichuk, & Obushak, 2010).
Potential Applications
Antimicrobial Activity : A study by M. Vinaya et al. (2008) investigated the synthesis of piperidine containing derivatives for their antibacterial activities. The research involved synthesizing novel compounds and testing their efficacy against various bacterial strains, highlighting the potential of piperidine derivatives as antibacterial agents (Vinaya et al., 2008).
Wound-Healing Potential : K. Vinaya et al. (2009) evaluated the in vivo wound-healing potential of certain piperidine derivatives. Significant wound healing was observed with some derivatives, indicating the relevance of structural modifications in enhancing therapeutic effects (Vinaya et al., 2009).
Properties
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c24-19(14-25-13-15-5-2-1-3-6-15)23-10-4-7-16(12-23)11-18-21-20(22-26-18)17-8-9-17/h1-3,5-6,16-17H,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDLMGMIUHFYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COCC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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